(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine
Description
(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine is a substituted phenethylamine derivative characterized by a benzylamine moiety attached to a 2-phenylethyl backbone. Its aromatic ring features a 4-methoxy group and 2,5-dimethyl substitutions, distinguishing it from classical phenethylamine hallucinogens.
Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRULRQWXNJIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364992 | |
| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355383-21-0 | |
| Record name | N-[(4-Methoxy-2,5-dimethylphenyl)methyl]-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Principles
Organic synthesis often involves multiple steps, including condensation reactions, reduction reactions, and coupling reactions. For a compound like (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine , synthesis might involve:
- Preparation of Intermediates : Synthesizing or obtaining the necessary benzyl and phenylethylamine components.
- Coupling Reactions : Using methods like reductive amination or nucleophilic substitution to combine these components.
Related Synthesis Methods
- 4-Methoxybenzylamine synthesis involves reductive amination of 4-methoxybenzaldehyde, which could be adapted for more complex benzylamines.
- 4-Methoxy-beta-phenylethylamine synthesis involves a nitroaldol reaction followed by reduction, which demonstrates the use of nitro compounds as intermediates.
Data Tables
Given the lack of specific data for This compound , we can create a hypothetical synthesis pathway based on related compounds:
Research Findings and Challenges
- Challenges : The synthesis of complex amines often faces challenges such as low yields, difficult purification steps, and the need for expensive catalysts.
- Future Directions : Developing more efficient catalysts and optimizing reaction conditions could improve yields and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes methoxy and dimethyl groups on a benzyl moiety. Its unique configuration allows for interactions with biological targets, making it a subject of interest in drug development.
Scientific Research Applications
1. Medicinal Chemistry
- Receptor Interaction Studies : The compound has been investigated for its activity as a selective agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological and psychiatric conditions, making it a target for therapeutic agents .
- Psychoactive Properties : Similar compounds have been studied for their psychoactive effects, contributing to research on hallucinogens and their therapeutic potential in treating depression and anxiety disorders .
2. Synthesis of Novel Compounds
- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activity.
3. Enzyme Interaction Studies
- It has applications in studying enzyme interactions and metabolic pathways, providing insights into how similar compounds can influence biological systems.
Case Studies
Mechanism of Action
The primary mechanism of action of (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine involves the inhibition of dopamine reuptake. By blocking the dopamine transporter, the compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. This mechanism is crucial for its potential therapeutic effects in treating disorders associated with dopamine dysregulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Features and Substitution Patterns
The compound’s key structural differentiators lie in the position and nature of aromatic substituents :
- 4-Methoxy-2,5-dimethylbenzyl group : This substitution pattern contrasts with common analogs like 25T-NBOMe (2,5-dimethoxy-4-(methylthio)phenethylamine) and 2C-YN (4-ethynyl-2,5-dimethoxyphenethylamine), which prioritize methoxy or ethynyl groups at the 2,5- and 4-positions.
- Methyl vs.
Table 1: Structural and Functional Comparison
2.2 Receptor Affinity and Selectivity
- Serotonin Receptor Interactions : Analogs like 25T-NBOMe and 2C-YN exhibit potent 5-HT2A/C agonism, with substituent positioning (e.g., 4-SCH3 in 25T-NBOMe) influencing selectivity . The target compound’s 4-methoxy group may mimic this interaction, while its 2,5-dimethyl groups could introduce steric hindrance, altering binding efficacy.
- Substituent Effects: Methoxy groups enhance hydrogen bonding with receptors, whereas methyl groups may prioritize hydrophobic interactions.
2.4 Physicochemical Properties
- Lipophilicity : The 2,5-dimethyl groups likely increase logP compared to methoxy analogs, enhancing membrane permeability.
- Solubility : Reduced polarity from methyl groups may decrease aqueous solubility, necessitating formulation adjustments for bioavailability.
Research Implications
- Pharmacological Potential: The compound’s unique substitution pattern warrants evaluation for biased agonism or allosteric modulation at serotonin receptors, as seen in structurally related phenylalkylamines .
- Synthetic Feasibility: Adapting methods from 2C-YN (e.g., Sonogashira coupling) or 25T-NBOMe (protective group strategies) could streamline synthesis.
Biological Activity
(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a methoxy-substituted benzyl moiety with a phenylethylamine framework. This structural configuration is significant for its biological interactions and pharmacological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 8f | U-937 | 5.7 | Induces apoptosis |
| 8k | SK-MEL-1 | 12.2 | Apoptosis induction |
These compounds were noted for their ability to induce apoptosis in a concentration-dependent manner without significantly affecting normal peripheral blood lymphocytes, suggesting a favorable safety profile .
Receptor Interactions
Research indicates that phenethylamines, including those structurally related to this compound, interact with various receptors, including adenosine receptors and serotonin receptors. These interactions are critical for mediating several physiological responses:
- Adenosine Receptors : Compounds in this class demonstrate activity at A1, A2A, and A3 adenosine receptors, which are involved in inflammation and cardiovascular responses .
- Serotonin Receptors : Structural modifications have been shown to enhance affinity for serotonin receptor subtypes (e.g., 5-HT2A), indicating potential applications in mood regulation and anxiety disorders .
Case Studies
- Anticancer Activity : In a study examining the effects of various benzylamine derivatives on cancer cell lines, compounds similar to this compound showed significant inhibition of cell proliferation in vitro. The mechanisms involved included modulation of apoptotic pathways and inhibition of cell cycle progression.
- Neuropharmacological Effects : Another investigation into the neuropharmacological profile revealed that specific analogs exhibited anxiolytic effects in animal models, suggesting their potential utility in treating anxiety disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
- Substituent Effects : The presence of methoxy and methyl groups on the aromatic rings enhances lipophilicity and receptor binding affinity.
- Flexibility and Rigidity : The introduction of flexible linkers between the aromatic systems has been shown to influence the binding orientation within receptor sites, impacting overall activity .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A Pd-catalyzed Sonogashira coupling is effective for introducing ethynyl groups to the aromatic core, as demonstrated in analogous phenethylamine syntheses. For example, using N-(trifluoroacetyl)-protected intermediates with (trimethylsilyl)ethyne under inert conditions (e.g., nitrogen atmosphere) achieves near-quantitative yields within 1 hour . Post-reaction steps, such as deprotection with Bu4NF and NaOH, can yield final products with >85% efficiency. Optimization involves monitoring reaction time, catalyst loading (e.g., 5 mol% Pd), and solvent choice (e.g., DMF or THF) to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substitution patterns (e.g., methoxy and methyl groups at positions 2,4,5). Aromatic protons appear as distinct doublets (δ 6.5–7.5 ppm), while methyl groups resonate as singlets (δ 2.2–2.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles, particularly for bulky substituents. Disorder in crystals (e.g., toluene solvates) may require refinement in lower-symmetry space groups (e.g., P1) .
- LC-MS/MS : Validates purity and quantifies trace impurities using transitions like m/z 300 → 181 (LOQs: 1.0–20.0 ng/mL) .
Q. What preliminary receptor interaction studies are relevant for this compound?
- Methodological Answer : Screen for 5-HT2A/C receptor affinity using radioligand displacement assays (e.g., [3H]ketanserin for 5-HT2A). IC50 values <100 nM suggest potent agonism, as seen in structurally related 2,5-dimethoxy-phenethylamines . Dose-response curves (0.1–10 µM) in HEK293 cells transfected with human receptors can confirm selectivity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy and methyl substituents in receptor binding?
- Methodological Answer : Systematic substitution at positions 2,4,5 with halogens, alkyl, or alkoxy groups (e.g., replacing 4-methoxy with 4-ethoxy) can map steric/electronic effects. Compare binding affinities (Ki) across analogs using molecular docking (e.g., AutoDock Vina) and in vitro assays. For example, bulky 4-iodo substituents in DOI (2,5-dimethoxy-4-iodoamphetamine) enhance 5-HT2A affinity .
Q. What analytical challenges arise when detecting this compound in biological matrices, and how can they be mitigated?
- Methodological Answer : Thermal decomposition during GC-MS analysis (e.g., for NBOH analogs) necessitates LC-MS/MS with electrospray ionization (ESI+). Use deuterated internal standards (e.g., this compound-d5) to correct matrix effects. Validate methods per FDA guidelines (precision ±15%, accuracy 85–115%) . For urine samples, enzymatic hydrolysis (β-glucuronidase) improves metabolite recovery.
Q. How does this compound perform as a ligand in catalytic systems like atom-transfer radical polymerization (ATRP)?
- Methodological Answer : Analogous tris(pyridylmethyl)amine ligands (e.g., TPMA3) with electron-donating methoxy groups enhance Cu(I)/Cu(II) redox activity, accelerating polymerization. Test catalytic efficiency (kapp) in methyl acrylate polymerization at 60°C. Compare with TPMA controls; TPMA3 achieves ~5×10⁶-fold higher activity than bipyridine ligands .
Q. How should crystallographers address disorder in the compound’s crystal structure?
- Methodological Answer : For solvated crystals (e.g., toluene), split disordered atoms into partial occupancy sites (e.g., C41–C47 and C51–C57 at 0.628:0.372 ratio). Restrain thermal parameters (ISOR, DELU in SHELXL) and refine hydrogen positions using riding models. Low-temperature data collection (100 K) reduces thermal motion artifacts .
Key Notes
- Avoid commercial sources (e.g., Benchchem) per guidelines.
- Receptor studies require ethical approval for in vivo models .
- Thermal stability assays (TGA/DSC) recommended for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
